rhoG protein
Description
Classification and General Characteristics of RhoG Protein
RhoG belongs to the Ras superfamily of small GTPases and is specifically classified within the Rho family, sharing significant sequence similarity with the Rac subfamily members, including Rac1 and Cdc42. wikipedia.orgebi.ac.uk It is a small, monomeric protein with a molecular mass of approximately 21 kDa. wikipedia.orgwikipedia.org Like other small G proteins, RhoG functions as a molecular switch, being active when bound to GTP and inactive when bound to GDP. wikipedia.orgmolbiolcell.orgnih.gov This cycling is tightly regulated by specific proteins: Guanine (B1146940) Nucleotide Exchange Factors (GEFs) promote the exchange of GDP for GTP, activating RhoG, while GTPase Activating Proteins (GAPs) stimulate the hydrolysis of GTP to GDP, thereby inactivating it. wikipedia.orgmolbiolcell.orgnih.govfrontiersin.org Guanine Nucleotide Dissociation Inhibitors (GDIs) can also regulate RhoG by inhibiting GDP dissociation and sequestering the protein in the cytosol. wikipedia.orgmolbiolcell.orgresearchgate.net
RhoG is encoded by the RHOG gene, and its expression is widespread in mammals, observed in various tissues and cell types including fibroblasts, leukocytes, neuronal cells, endothelial cells, and HeLa cells. wikipedia.orgmolbiolcell.org While sharing similarities with Rac1 and Cdc42, a notable characteristic of RhoG is its inability to bind to CRIB (Cdc42/Rac interacting binding) domain proteins, which are common effectors for Rac1 and Cdc42. ebi.ac.ukwikipedia.org Most Rho proteins, including RhoG, contain a lipid modification site at the C-terminus, typically a CaaX motif, which is essential for membrane attachment. ebi.ac.uk
Overview of Functional Significance in Eukaryotic Cellular Processes
RhoG is involved in a diverse set of cellular signaling mechanisms in eukaryotic cells, impacting fundamental processes such as cell motility, gene transcription, endocytosis, and neurite outgrowth. wikipedia.org Its functional significance stems from its ability to regulate the actin cytoskeleton and influence membrane dynamics. wikipedia.orgnih.govgenecards.orgtandfonline.com
Key functional roles of RhoG include:
Cell Motility and Migration: RhoG plays a role in cell migration, being required for the formation of cup-like structures during trans-endothelial migration of leukocytes. uniprot.org It influences the reorganization of the actin cytoskeleton, which is crucial for cell shape changes and movement. wikipedia.orggenecards.orgtandfonline.com Research indicates that RhoG-mediated Rac signaling promotes neurite outgrowth and cell migration in mammalian cells. wikipedia.org
Actin Cytoskeleton Regulation: RhoG is a significant regulator of intracellular actin dynamics. wikipedia.org It can influence the formation of cellular projections and is involved in regulating ruffle assembly. wikipedia.orgwikipedia.org Studies have shown that RhoG deficiency can impair cytoskeletal morphology, affecting filamentous actin density and the formation of actin clearance zones. ashpublications.org
Membrane Trafficking and Endocytosis: RhoG is implicated in membrane trafficking events, including endocytosis. ebi.ac.uknih.govtandfonline.com It has been shown to play a role in caveolar endocytosis. ebi.ac.uk RhoG also interacts with components of the exocytosis machinery and promotes the docking of cytotoxic granules to the plasma membrane in lymphocytes. uniprot.orgashpublications.org
Platelet Activation and Thrombus Formation: RhoG is present and activated in platelets and plays an important role in glycoprotein (B1211001) VI (GPVI)-Fc receptor γ-chain complex-mediated platelet activation and thrombus formation. nih.gov Studies in RhoG-deficient mice have shown protection from thrombotic injury. nih.gov
Immune Cell Function: RhoG is a central regulator of fundamental processes in immune cells, including actin-cytoskeleton dynamics, transendothelial migration, survival, and proliferation, as well as immunological functions like phagocytosis and trogocytosis during inflammatory responses. nih.gov Alterations in RhoG signaling can lead to physiological and pathological conditions, including those affecting immune cell function. nih.govresearchgate.net
Neurite Outgrowth: RhoG-mediated Rac signaling has been shown to promote neurite outgrowth. wikipedia.org Activation of RhoG by GEFs like TRIO has been demonstrated to promote NGF-induced neurite outgrowth in PC12 cells. wikipedia.org
The regulatory cycle of RhoG involves its interaction with GEFs, GAPs, and GDIs, which control its activation state and subcellular localization. wikipedia.orgmolbiolcell.orgnih.govfrontiersin.orgresearchgate.net For instance, the GEF SGEF has been identified as a RhoG exchange factor that stimulates macropinocytosis. molbiolcell.org Another GEF, TRIO, can activate RhoG and is involved in regulating lamellipodial formation, cell spreading, and migration. wikipedia.orgnih.gov RhoG also interacts with effector proteins in its GTP-bound state, such as kinectin, Phospholipase D1, and MLK3, to transmit downstream signals. wikipedia.org A proposed model for RhoG-dependent Rac activation involves the recruitment of the ELMO/Dock180 complex to activated RhoG at the plasma membrane, leading to Rac activation. ebi.ac.ukwikipedia.orgresearchgate.net
Research findings highlight the importance of RhoG in various cellular contexts. For example, studies using RhoG-deficient platelets have shown severely impaired GPVI-dependent platelet activation. nih.gov In lymphocytes, experimental ablation of RHOG has revealed a role in retaining cytotoxic granules near the plasma membrane, which is essential for their release. ashpublications.orgresearchgate.net Furthermore, biallelic mutations in RHOG have been identified as a novel genetic cause of hemophagocytic lymphohistiocytosis (HLH), underscoring RhoG's critical role in lymphocyte cytotoxicity. ashpublications.orgresearchgate.net
The dynamic regulation and multifaceted roles of RhoG underscore its significance as a key molecular switch in coordinating diverse eukaryotic cellular processes, particularly those involving the cytoskeleton and membrane dynamics.
| Protein Name | PubChem CID |
| This compound | 16346402 |
Properties
CAS No. |
147605-13-8 |
|---|---|
Molecular Formula |
C12H18O3 |
Synonyms |
rhoG protein |
Origin of Product |
United States |
Molecular Regulation of Rhog Protein Activity
Guanine (B1146940) Nucleotide Cycling Mechanism and Conformational States
RhoG functions as a molecular switch by transitioning between two distinct conformational states: the inactive state, where it is bound to Guanosine Diphosphate (GDP), and the active state, where it is bound to Guanosine Triphosphate (GTP) molbiolcell.orgdoi.orggenecards.orgthoracickey.comtandfonline.com. This fundamental cycling mechanism is central to its function in signal transduction. In the GTP-bound state, RhoG can interact with and activate downstream effector proteins, triggering specific cellular responses. Conversely, the hydrolysis of GTP to GDP renders RhoG inactive, terminating the signal doi.orgthoracickey.com. Specific mutations, such as G12V (constitutively active) and T17N (dominant negative), have been used to study the effects of stabilized GTP-bound and GDP-bound conformations, respectively, highlighting the importance of these states in physiological processes molbiolcell.org.
Guanine Nucleotide Exchange Factors (GEFs) and Activation Dynamics
Guanine Nucleotide Exchange Factors (GEFs) are key regulators that promote the activation of RhoG protein. GEFs facilitate the release of GDP from RhoG, allowing the more abundant GTP to bind and thereby converting RhoG to its active, GTP-bound state doi.orgtandfonline.comontosight.ai. This exchange is a crucial step in initiating RhoG-mediated signaling pathways ontosight.ai.
The activation dynamics of RhoG by GEFs are critical for controlling the timing and localization of RhoG activity ontosight.ai. Specific GEFs for RhoG have been identified, including SGEF and Trio nih.govnih.govplos.org. SGEF, for instance, is a RhoG-specific GEF that promotes cell migration and invasion nih.govplos.org. The interaction between RhoG and its GEFs, such as the complex formation with DOCK5/ELMO1, can involve conformational changes in the GEF to facilitate nucleotide exchange nih.gov. The activity of RhoGEFs themselves can be regulated by various mechanisms, including post-translational modifications like phosphorylation, ubiquitylation, and acetylation researchgate.net. For example, tyrosine phosphorylation of SGEF by Src kinase can negatively regulate its interaction with RhoG and subsequent activation of RhoG, impacting cell migration plos.org.
GTPase-Activating Proteins (GAPs) and Inactivation Kinetics
GTPase-Activating Proteins (GAPs) play a critical role in terminating RhoG signaling by accelerating the intrinsic rate of GTP hydrolysis by RhoG doi.orgthoracickey.complos.org. This hydrolysis converts GTP to GDP, returning RhoG to its inactive state doi.org. GAPs enhance the relatively slow intrinsic GTPase activity of Rho family members, effectively switching off the signal doi.orgnih.gov.
The inactivation kinetics mediated by GAPs are essential for controlling the duration of RhoG activity and ensuring that cellular responses are transient and tightly regulated plos.org. While the search results discuss GAPs in the context of Rho GTPases generally, their specific interaction and kinetics with RhoG would follow the same fundamental principle of accelerating GTP hydrolysis to GDP doi.orgnih.gov. This process allows for the timely deactivation of RhoG after it has performed its function, preparing it for subsequent activation cycles doi.orgthoracickey.com.
Guanine Nucleotide Dissociation Inhibitors (GDIs) in Cytosolic Sequestration and Membrane Shuttling
Guanine Nucleotide Dissociation Inhibitors (GDIs), particularly RhoGDIs, are another crucial class of regulators for RhoG and other Rho GTPases doi.orgthoracickey.comtandfonline.commdpi.comresearchgate.netnih.govucd.ieportlandpress.comresearchgate.netresearchgate.net. RhoGDIs primarily function by binding to the inactive, GDP-bound form of Rho GTPases in the cytosol doi.orgtandfonline.comresearchgate.netucd.ieportlandpress.comresearchgate.net. This interaction serves several purposes:
Cytosolic Sequestration: RhoGDIs sequester RhoG in the cytoplasm, preventing its uncontrolled access to the plasma membrane where many GEFs and effectors are located tandfonline.comresearchgate.netportlandpress.comresearchgate.net. This cytosolic pool of RhoG represents a reserve that can be rapidly mobilized upon receiving the appropriate signals researchgate.net.
Inhibition of Nucleotide Exchange: Binding to RhoGDI inhibits the dissociation of GDP from RhoG, thereby preventing its activation by GEFs researchgate.netucd.ieportlandpress.comresearchgate.net.
Membrane Shuttling: RhoGDIs can also facilitate the extraction of prenylated Rho GTPases from cellular membranes and shuttle them between different membrane compartments or back to the cytosol thoracickey.comresearchgate.netportlandpress.comresearchgate.netresearchgate.net. This shuttling function is important for the proper spatiotemporal regulation of RhoG activity portlandpress.com.
The interaction between RhoGDIs and Rho GTPases is dynamic and can be regulated by various mechanisms, including post-translational modifications of the RhoGDI itself mdpi.comnih.gov. For instance, phosphorylation of RhoGDI1 can decrease its affinity for certain Rho GTPases, promoting their release and subsequent activation mdpi.comnih.gov.
Post-Translational Modifications and this compound Regulation
Beyond guanine nucleotide cycling, post-translational modifications (PTMs) play a significant role in fine-tuning the activity, localization, and interaction of this compound with other molecules doi.orgnih.govucd.ieresearchgate.netnih.govunpaywall.org. PTMs can directly affect the conformational state of RhoG, modulate its interaction with regulatory proteins (GEFs, GAPs, GDIs), or influence its ability to bind to downstream effectors researchgate.netnih.gov.
Phosphorylation-Dependent Modulation
Phosphorylation is a key post-translational modification that can modulate this compound activity and its associated signaling pathways ucd.ienih.govcytoskeleton.comsdbonline.org. While direct phosphorylation sites on RhoG are less extensively documented in the provided results compared to other Rho GTPases like Rac1 or Cdc42, the principle of phosphorylation-dependent regulation is well-established for the Rho family nih.govcytoskeleton.com.
Phosphorylation can impact RhoG signaling indirectly by affecting its regulators. For example, phosphorylation of RhoGDIs can influence their binding affinity for Rho GTPases, leading to their release and subsequent activation mdpi.comnih.govucd.ie. Similarly, phosphorylation of GEFs or GAPs that act on RhoG can modulate their activity, thereby affecting the activation or inactivation kinetics of RhoG plos.orgresearchgate.netcytoskeleton.com. Tyrosine phosphorylation of the RhoG-specific GEF, SGEF, by Src kinase has been shown to suppress SGEF's interaction with RhoG and reduce RhoG activation plos.org.
Other Regulatory Modifications (e.g., Ubiquitination, Sumoylation, Acetylation)
In addition to phosphorylation, other post-translational modifications, including ubiquitination, sumoylation, and acetylation, contribute to the regulation of this compound activity and function doi.orgnih.govucd.ieresearchgate.netnih.govresearchgate.netfrontiersin.orgnih.gov. These modifications can affect protein stability, localization, and protein-protein interactions researchgate.netnih.govfrontiersin.org.
Sumoylation involves the conjugation of Small Ubiquitin-like Modifier (SUMO) proteins to lysine (B10760008) residues on target proteins mdpi.comresearchgate.netfrontiersin.orgnih.gov. Sumoylation has been shown to affect the activity of RhoGDIs, which in turn regulate Rho GTPases mdpi.comresearchgate.net. For instance, sumoylation of RhoGDI1 can increase its binding affinity for Rho GTPases, negatively regulating their activity mdpi.comresearchgate.net.
Acetylation, the addition of an acetyl group, is another reversible modification that can influence protein function mdpi.comfrontiersin.orgnih.gov. While specific examples of direct acetylation of RhoG are not detailed in the provided results, acetylation is known to regulate other Rho GTPases and their regulators, often by affecting protein-protein interactions or stability researchgate.netmdpi.comfrontiersin.orgnih.gov. The interplay between different PTMs, such as sumoylation and acetylation, can create a complex regulatory code that fine-tunes protein function frontiersin.orgnih.gov.
These diverse post-translational modifications, acting individually or in concert, add another layer of complexity to the molecular regulation of this compound, allowing for precise control over its involvement in a wide array of cellular processes.
Spatiotemporal Control and Subcellular Localization of this compound Activity
The cellular functions of RhoG are intrinsically linked to its dynamic localization within the cell. RhoG is found in multiple cellular compartments, and its presence at specific locations dictates its interaction with downstream effectors and ultimately the cellular response. nih.govuniprot.orggenecards.org The spatiotemporal control of RhoG activity involves a complex interplay between nucleotide cycling, post-translational modifications, and interactions with regulatory proteins like GEFs, GAPs, and GDIs, as well as cytoskeletal elements. wikipedia.orgnih.govbiorxiv.org
Plasma Membrane Targeting and Dynamics
RhoG is known to localize to the plasma membrane, particularly at sites of dynamic membrane activity such as lamellipodia and filopodia, which are associated with cell migration. uniprot.orgnih.govtandfonline.com The translocation of RhoG to the plasma membrane is often dependent on its activation state; only the GTP-bound form is typically found at the plasma membrane. nih.govmolbiolcell.org This targeting is facilitated by post-translational lipid modifications, such as prenylation, and potentially by adjacent basic residues in its C-terminal region, which promote membrane association. nih.govmolbiolcell.org The interaction with specific GEFs at the plasma membrane can also contribute to its local activation and retention. wikipedia.orgnih.gov Research indicates that RhoG binds phospholipids (B1166683) in an activation-dependent manner, serving as an anchor for other proteins at the plasma membrane. uniprot.orguniprot.org Studies using constitutively active RhoG mutants have highlighted its ability to induce membrane ruffling and lamellipodia formation, reinforcing its role at the plasma membrane in regulating actin dynamics. nih.govresearchgate.net The dynamics of RhoG at the plasma membrane are also influenced by its interaction with RhoGDIs, which can extract it from the membrane, thereby regulating its availability for activation. molbiolcell.orgnih.gov
Endoplasmic Reticulum and Golgi Apparatus Association
Beyond the plasma membrane, RhoG has been observed in intracellular compartments, including the endoplasmic reticulum (ER) and Golgi apparatus. uniprot.orggenecards.orgportlandpress.com The association with the Golgi apparatus, in particular, has been linked to the action of RhoGDI-3 (also known as RhoGDIγ). portlandpress.comuv.esnih.gov Unlike other RhoGDIs, RhoGDI-3 possesses a unique N-terminal extension that targets it specifically to the Golgi. portlandpress.comnih.gov RhoGDI-3 is capable of interacting with RhoG and targeting it to the Golgi complex, suggesting a role for this GDI in regulating RhoG's localization to this organelle. portlandpress.comnih.gov While the precise function of RhoG at the Golgi is not fully understood, its presence there, mediated by RhoGDI-3, implies a potential involvement in membrane trafficking pathways originating from or passing through the Golgi. portlandpress.comuv.es Some studies have also noted a perinuclear accumulation of RhoG, which can appear as tubular structures reminiscent of the ER. nih.govmolbiolcell.org
Cytosolic and Vesicular Localization
In its inactive GDP-bound state, RhoG is primarily sequestered in the cytosol through binding to RhoGDIs. nih.govbiorxiv.orgnih.gov This cytosolic localization keeps RhoG away from membrane-bound GEFs and effectors, preventing its premature activation. nih.gov Upon receiving appropriate signals, RhoG dissociates from RhoGDI and translocates to membranes. nih.govmolbiolcell.org
RhoG has also been found to localize to various intracellular vesicles. uniprot.orgresearchgate.netuv.es Notably, the constitutively active form of RhoG has been observed in intracellular vesicles, which have been identified as being of endocytic origin, co-localizing with markers like the internalized epidermal growth factor receptor. researchgate.net RhoG has been specifically implicated in caveolar endocytosis, moving sequentially from the plasma membrane to intracellular vesicles and then to the Golgi apparatus along this pathway. nih.gov This translocation is dependent on changes in RhoG's nucleotide binding state and requires the function of proteins like dynamin2 and the integrity of lipid rafts. nih.gov The presence of RhoG on vesicles suggests a role in regulating vesicular trafficking processes. uv.esnih.gov
Microtubule Network Dependence in this compound Translocation
The translocation of RhoG to specific cellular locations, particularly the plasma membrane, is significantly dependent on the microtubule network. nih.govmolbiolcell.orgbiologists.com Studies have shown that the distribution of endogenous this compound follows a pattern similar to microtubules. nih.govmolbiolcell.org Disruption of the microtubule network, for instance, by treatment with nocodazole, inhibits the translocation of both endogenous and constitutively active RhoG to the plasma membrane and impairs its downstream effects. nih.govmolbiolcell.org This suggests that microtubules may provide a transport route for RhoG or components of its activation pathway. nih.gov
The microtubule-dependent transport of RhoG to the plasma membrane is proposed to be required for the activation of downstream effectors like Rac1 and Cdc42. nih.gov While the exact mechanism is still under investigation, it is suggested that RhoG might utilize a microtubule-dependent transport system to reach the plasma membrane where it can exert its morphogenic effects. nih.gov Proteins that interact with RhoG in its GTP-bound state, such as the microtubule-associated protein kinectin, could potentially be involved in this microtubule-dependent translocation. wikipedia.orgbiologists.com The RhoG/RhoGDI-3 complex has also been suggested to follow a vesicular route along microtubules for shuttling between the Golgi and the plasma membrane. tandfonline.com Furthermore, RhoG has been implicated in modulating microtubule dynamics, a process that requires the presence of integrin-linked kinase (ILK). molbiolcell.orgnih.gov
Rhog Protein Signaling Cascades and Effector Mechanisms
Downstream Signaling Pathways Activated by RhoG Protein
Direct and Indirect Interactions with Key Effector Proteins
The broad cellular roles of RhoG are mediated through its interactions with a range of effector proteins. These interactions can be direct, where RhoG-GTP binds directly to an effector, or indirect, involving intermediate proteins that are themselves regulated by RhoG.
Specific Effector Binding (e.g., Munc13-4, UNC13D, Kinectin, Phospholipase D1, MLK3, Paxillin)
RhoG has been shown to interact with several specific effector proteins, influencing processes such as vesicle trafficking and cytoskeletal dynamics.
Munc13-4 (UNC13D): RhoG plays a role in the exocytosis of cytotoxic granules by lymphocytes and is considered a component of the exocytosis machinery in natural killer (NK) and CD8+ T cells. uniprot.org It promotes the docking of cytotoxic granules to the plasma membrane through interaction with UNC13D (also known as Munc13-4). uniprot.orgnih.govmarrvel.org UNC13D is a member of the UNC13 family involved in the rapid and regulated secretion of vesicles and is required for both granule maturation and docking/priming at the immunological synapse. frontiersin.orggenecards.org Mutations in UNC13D are associated with familial hemophagocytic lymphohistiocytosis type 3, a disorder characterized by defective cytotoxic granule secretion. nih.govmarrvel.orggenecards.org
Phospholipase D1 (PLD1): PLD1 is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA), a lipid second messenger involved in various cellular pathways, including signal transduction and membrane trafficking. nih.govhmdb.cawikipedia.org PLD1 is regulated by various factors, including Rho GTPases. rcsb.org While RhoA and Arf GTPases are known to regulate PLD1, the specific interaction and regulation by RhoG are also subjects of research. wikipedia.orgrcsb.org
MLK3 (Mixed Lineage Kinase 3): MLK3 (MAP3K11) is a serine/threonine kinase that activates the JNK pathway and influences microtubule organization. genecards.orgptglab.com The SH3 domain of MLK3 is involved in its autoinhibition and interactions with other proteins. rcsb.org While MLK3 is a downstream effector in various signaling cascades, its specific direct interaction with RhoG requires further detailed investigation.
Paxillin: Paxillin is a cytoskeletal adapter protein that localizes to focal adhesions and plays a role in cell adhesion and migration. nih.govuniprot.orgebi.ac.ukresearchgate.net It interacts with various signaling and structural molecules through its LD and LIM domains and is phosphorylated in response to cell adhesion and growth factor stimulation. nih.govresearchgate.net Paxillin is a known substrate or interacting partner of several Rho GTPase effectors, such as PAKs, which are modulated by RhoG, suggesting a potential indirect link or a more complex interplay. researchgate.netnih.govmolbiolcell.org
Kinectin: Kinectin is a protein associated with the endoplasmic reticulum and involved in vesicle transport. While general roles in membrane trafficking are known, the specific direct interaction between RhoG and Kinectin requires further detailed research to elucidate its precise mechanisms and functional consequences.
Modulation of Kinase Activities (e.g., PAKs, LIM Kinases)
RhoG influences cellular processes by modulating the activity of various kinases, notably the PAK and LIM kinase families.
PAKs (p21-Activated Kinases): PAKs are a family of serine/threonine kinases that are critical effectors linking Rho GTPases to cytoskeleton reorganization and nuclear signaling. nih.govfrontiersin.orggenecards.orggenecards.org Group I PAKs (PAK1-3) are activated by binding to GTP-bound Rac1 and Cdc42, which disrupts an autoinhibitory domain. nih.govfrontiersin.org Group II PAKs (PAK4-6) have a different activation mechanism but can also be influenced by Rho GTPases. nih.govfrontiersin.orggenecards.org PAKs phosphorylate various substrates, including LIM Kinases, and are involved in processes like cell motility, survival, and transcriptional regulation. nih.govfrontiersin.orgnih.gov Given RhoG's close relationship with Rac, it is plausible that RhoG also modulates PAK activity, contributing to cytoskeletal dynamics and other downstream effects.
LIM Kinases (LIMKs): LIM Kinases (LIMK1 and LIMK2) are important regulators of the actin cytoskeleton. nih.govresearchgate.net They are key enzymes downstream of Rho GTPases that phosphorylate cofilin/actin depolymerization factors, thereby regulating actin filament severing and depolymerization. nih.govresearchgate.net PAKs can phosphorylate and enhance the activity of LIMKs. nih.gov This places LIM Kinases downstream of the RhoG-PAK signaling axis, highlighting how RhoG can indirectly influence actin dynamics through this kinase cascade.
Transcriptional Regulation Pathways (e.g., Nuclear Factor of Activated T cells/AP-1)
Beyond its well-established roles in cytoskeletal dynamics and membrane trafficking, RhoG also participates in the regulation of gene expression through its influence on transcription factors like NFAT and AP-1.
Nuclear Factor of Activated T cells (NFAT)/AP-1: RhoG has been shown to induce T cell anergy, a state of reduced responsiveness, by promoting the activities of transcription factors, including NFAT/AP-1. nih.govresearchgate.netresearchgate.netdntb.gov.ua RhoG can enhance NFAT/AP-1-induced transcription of genes such as IL-2 and IFN-γ, which are related to T cell anergy. nih.govresearchgate.net NFAT activation typically involves calcium signaling and the phosphatase calcineurin, leading to NFAT nuclear localization. nih.govresearchgate.net AP-1 is a transcription factor composed of dimers of Jun, Fos, and ATF proteins that regulates gene expression in response to various stimuli. wikipedia.orgacs.orgebi.ac.uk The interplay between RhoG, NFAT, and AP-1 highlights a role for RhoG in modulating immune responses at the transcriptional level.
Crosstalk and Interplay with Other Small GTPase Families
RhoG does not function in isolation but engages in complex crosstalk and interplay with other small GTPase families, particularly within the Rho family and with the Rab family.
Within the Rho family, RhoG, Rac1, and Cdc42 are closely related and exhibit significant functional overlap and regulatory crosstalk. researchgate.nettandfonline.comfrontiersin.org This crosstalk can be mediated by shared GEFs and GAPs that regulate the activity of multiple Rho GTPases. frontiersin.orgresearchgate.nettandfonline.com For instance, some GEFs, like Vav, can activate multiple Rho family members, including RhoG, Rac1, and Cdc42. frontiersin.orgmonterosatx.com Additionally, competition for RhoGDI (Guanine Nucleotide Dissociation Inhibitor) binding can influence the activity and degradation of different Rho proteins. researchgate.nettandfonline.com Early studies indicated a hierarchical organization of crosstalk among RhoA, Rac1, and Cdc42, with Cdc42 activating Rac1, which in turn could activate RhoA. researchgate.net RhoG's position within this network involves influencing and being influenced by the activity of these related GTPases, contributing to the complexity of cellular signaling outcomes.
There is also evidence for crosstalk between Rho GTPases and the Rab family of small GTPases, which are primarily known for their roles in regulating vesicle trafficking. frontiersin.org This interplay is particularly relevant in processes involving membrane transport and organelle dynamics. For example, UNC13D, an effector of RhoG involved in vesicle docking, also interacts with Rab GTPases like Rab27a, Rab7, and Rab11, highlighting a convergence of RhoG and Rab signaling pathways in regulating vesicle trafficking and exocytosis. marrvel.orgfrontiersin.orggenecards.org This intricate network of interactions and regulatory feedback loops among different small GTPase families allows for fine-tuning of cellular responses to various stimuli.
Roles of Rhog Protein in Diverse Cellular Processes and Dynamics
Actin Cytoskeleton Reorganization and Cell Morphogenesis
RhoG is a significant regulator of the actin cytoskeleton, influencing the shape and structure of cells. genecards.orgashpublications.org Its activation leads to a cascade of events that remodel the actin network, resulting in various morphological changes. molbiolcell.orgnih.gov
Induction of Membrane Ruffles, Lamellipodia, and Filopodia
The expression of a constitutively active form of RhoG has been shown to induce the formation of prominent cell surface structures, including membrane ruffles, lamellipodia, and filopodia. molbiolcell.orgnih.govnih.gov Membrane ruffles are dynamic, sheet-like protrusions of the plasma membrane, and their formation is a hallmark of RhoG activity. biologists.comcusabio.com Studies have demonstrated that active RhoG can trigger both dorsal and peripheral membrane ruffles. biologists.com
Lamellipodia, which are broad, flattened extensions of the cell, are also induced by RhoG. molbiolcell.orgnih.govnih.gov These structures are crucial for cell migration and are driven by the polymerization of actin filaments. uv.estandfonline.com While the formation of lamellipodia is often attributed to the Rac1 GTPase, RhoG can contribute to this process. tandfonline.combiologists.com Research indicates that RhoG can promote lamellipodia formation, and this effect can be independent of Rac1 activation under certain conditions. tandfonline.combiologists.com In some contexts, RhoG's influence on lamellipodia is mediated through the WAVE regulatory complex (WRC), a key player in actin polymerization. tandfonline.com
Filopodia, which are thin, finger-like projections, are another cytoskeletal structure influenced by RhoG. molbiolcell.orgnih.govnih.gov The formation of these protrusions is typically associated with the Cdc42 GTPase, but studies have shown that active RhoG can also lead to their development. molbiolcell.orgnih.govnih.gov
The induction of these various membrane protrusions by RhoG highlights its role as a key regulator of actin-based structures at the cell periphery. nih.govuv.es
Regulation of Microvilli Formation and Cell Polarity
In addition to larger protrusions, RhoG is involved in the formation of microvilli, which are smaller, finger-like projections on the cell surface. molbiolcell.orgnih.govnih.gov Studies have shown that both RhoG and Cdc42 can promote the development of microvilli on the apical membrane of cells. molbiolcell.orgnih.govnih.gov The formation of these structures is often linked to the establishment and maintenance of cell polarity, a fundamental aspect of cell organization and function. mdpi.comwikipedia.orgcsic.es The actin-binding scaffold protein ezrin can recruit a RhoG-specific guanine (B1146940) nucleotide exchange factor (GEF), PLEKHG6, and RhoG itself to the apical pole of epithelial cells, where RhoG activation leads to the formation of microvilli. mdpi.com This localization and activation of RhoG at a specific cellular domain underscore its contribution to establishing cellular asymmetry. mdpi.com
Control of Actin Polymerization and Stress Fiber Dynamics
At the core of RhoG's function in cell morphogenesis is its control over actin polymerization. ashpublications.orguv.es Rho GTPases, in general, regulate actin dynamics by activating actin nucleators such as WASP/WAVE proteins and Diaphanous-related formins (DRFs). uv.es These proteins stimulate the assembly of actin monomers into filaments. uv.es While the direct effectors of RhoG in this process are still being fully elucidated, it is clear that RhoG activation leads to significant changes in the organization of the actin cytoskeleton. ashpublications.orgbiologists.com
The expression of constitutively active RhoG has been observed to cause a partial loss or disassembly of actin stress fibers. molbiolcell.orgnih.govresearchgate.net Stress fibers are contractile bundles of actin and myosin that play a role in cell adhesion and tension. semanticscholar.org The reduction in stress fibers upon RhoG activation suggests a shift in the balance of actin structures within the cell, favoring the formation of dynamic protrusions like lamellipodia and filopodia over more stable, contractile structures. molbiolcell.orgnih.gov This dynamic interplay is crucial for a cell's ability to change shape and move.
Cellular Motility and Migration Control
RhoG is a key player in the complex processes of cellular motility and migration. wikipedia.orgprospecbio.com Its influence on the actin cytoskeleton directly translates into the ability of cells to move and navigate their environment.
Directed Cell Migration and Chemotaxis
RhoG is implicated in directed cell migration, where cells move in response to external cues. biologists.comnih.gov This process, known as chemotaxis when the cue is a chemical gradient, requires the cell to establish a front-rear polarity and coordinate the protrusion of its leading edge with the retraction of its trailing edge. rupress.org RhoG contributes to the formation of lamellipodia at the leading edge, which is a critical step in propelling the cell forward. nih.govsdbonline.org While Rac1 is a primary driver of lamellipodia, studies have shown that endogenous RhoG is important for Rac-independent cell migration. biologists.comnih.gov This suggests that RhoG can utilize distinct pathways to promote cell movement. biologists.com
Transendothelial Migration of Leukocytes
A specialized form of cell migration where RhoG plays a critical role is the transendothelial migration (TEM) of leukocytes. uniprot.orgnovusbio.comrupress.org This process involves leukocytes moving out of the bloodstream and into tissues, a crucial step in the immune response. During TEM, leukocytes adhere to the endothelial cells lining the blood vessels, triggering the endothelium to form a cup-like structure that partially surrounds the leukocyte. rupress.org
Research has shown that RhoG is activated in endothelial cells downstream of the engagement of the intercellular adhesion molecule-1 (ICAM-1) on the leukocyte. rupress.org This activation is essential for the formation of the apical cup. rupress.org The RhoG-specific guanine nucleotide exchange factor SGEF is recruited to the site of ICAM-1 engagement and is responsible for activating RhoG. rupress.org Depletion of either RhoG or SGEF in endothelial cells has been shown to decrease the formation of these cups and inhibit the migration of leukocytes across the endothelial monolayer. rupress.org This highlights a specific and critical signaling pathway involving RhoG in mediating this important physiological process. rupress.org
Table 1: Summary of RhoG's Role in Actin Cytoskeleton and Cell Morphogenesis
| Cellular Process | Specific Role of RhoG | Key Findings |
|---|---|---|
| Membrane Protrusions | Induction of membrane ruffles, lamellipodia, and filopodia. | Constitutively active RhoG leads to the formation of these dynamic actin-based structures. molbiolcell.orgnih.govnih.gov |
| Microvilli Formation | Promotion of microvilli on the apical cell surface. | Works in conjunction with Cdc42 to form these smaller projections. molbiolcell.orgnih.govnih.gov |
| Cell Polarity | Contributes to the establishment of cellular asymmetry. | Localized activation at the apical pole by the ezrin-PLEKHG6 complex induces microvilli. mdpi.com |
| Actin Polymerization | Regulates the assembly of actin filaments. | Influences the balance between different actin structures within the cell. ashpublications.orguv.es |
| Stress Fiber Dynamics | Causes partial disassembly of actin stress fibers. | Shifts the cytoskeleton towards a more dynamic state, favoring protrusions. molbiolcell.orgnih.govresearchgate.net |
Table 2: Summary of RhoG's Role in Cellular Motility and Migration
| Cellular Process | Specific Role of RhoG | Key Findings |
|---|---|---|
| Directed Cell Migration | Contributes to cell movement in response to external cues. | Important for Rac-independent cell migration, suggesting distinct signaling pathways. biologists.comnih.gov |
| Chemotaxis | Implicated in cell migration towards a chemical gradient. | Facilitates the formation of lamellipodia at the leading edge of migrating cells. nih.govsdbonline.org |
| Transendothelial Migration | Essential for leukocyte migration across the endothelium. | Activated by ICAM-1 engagement, leading to the formation of an apical cup that facilitates leukocyte passage. rupress.org |
Neurite Outgrowth and Axonal Elongation
The Rho family of small GTPases, including RhoG, are critical regulators of neuronal morphogenesis, playing a significant role in neurite initiation, elongation, and axonal guidance. biologists.comdoi.org RhoG, in particular, has been identified as a key player in nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells. wikipedia.orgnih.gov This process is mediated through its activation by the guanine nucleotide exchange factor (GEF) Trio. nih.govbiorxiv.org
RhoG's function in promoting neurite and axon elongation is often linked to its ability to activate Rac1. wikipedia.org It achieves this by binding to ELMO, a scaffold protein for the Rac GEF Dock180, thereby facilitating Rac1 activation. nih.gov In the nematode C. elegans, the orthologs of RhoG (MIG-2) and Trio (UNC-73) are essential for the extension of specific neurites. biorxiv.org Studies in this model organism have shown that distinct GEFs and Rac subfamily GTPases regulate the directional specificity of neurite extension, with MIG-2/RhoG acting redundantly with CED-10/Rac1 downstream of UNC-73/Trio to promote anteriorly directed neurite elongation. biorxiv.org
While Rac1 and Cdc42 are well-established promoters of axonal outgrowth, the specific contribution of RhoG is an area of active research. biologists.combiorxiv.org The high sequence homology between RhoG and Rac1 (72%) suggests a potential for functional compensation, which might explain the relatively mild phenotypes observed in some studies of Rac1/Rac3 suppression in the nervous system. conicet.gov.ar The upregulation of TC10, a close relative of Cdc42, after nerve injury also points to the complex interplay of various Rho GTPases in neurite elongation. nih.gov
Table 1: Research Findings on RhoG in Neurite Outgrowth and Axonal Elongation
| Finding | Model System | Key Interacting Proteins | Reference(s) |
|---|---|---|---|
| Activation of RhoG by the first GEF domain of Trio is required for NGF-mediated neurite outgrowth. | PC12 cells | Trio | wikipedia.orgnih.gov |
| RhoG promotes neurite outgrowth by mediating Rac activation through the ELMO/Dock180 complex. | Mammalian cells | ELMO, Dock180, Rac1 | wikipedia.orgnih.gov |
| MIG-2/RhoG and UNC-73/Trio are crucial for anteriorly directed neurite extension. | C. elegans | UNC-73/Trio, CED-10/Rac1 | biorxiv.org |
| RhoG may functionally compensate for Rac1 and/or Rac3 in the nervous system. | Mammalian neurons | Rac1, Rac3 | conicet.gov.ar |
Intracellular Membrane Trafficking and Vesicle Dynamics
Rho GTPases are central to the regulation of intracellular membrane trafficking, controlling processes from endocytosis to exocytosis. nih.govuv.es RhoG has been implicated in several of these pathways, influencing lysosomal dynamics and the movement of vesicles. nih.govmolbiolcell.orgresearchgate.net Its interaction with RhoGDI3, a RhoGDI family member, is involved in shuttling RhoG between the Golgi apparatus and the plasma membrane, highlighting its role in intracellular trafficking events. tandfonline.com
Endocytic Pathways (e.g., Macropinocytosis, Caveolar Endocytosis)
RhoG is a significant regulator of several clathrin-independent endocytic pathways. molbiolcell.orgrupress.org It is particularly known for its role in macropinocytosis, a process for the non-specific uptake of extracellular fluid, where it is required for the formation of membrane ruffles. wikipedia.orgtandfonline.comuniprot.orgprospecbio.com The activation of RhoG by the GEF SGEF has been shown to stimulate macropinocytosis in fibroblasts. wikipedia.org
Furthermore, RhoG is involved in caveolar endocytosis, a dynamin-dependent pathway. nih.govmdpi.com Studies have shown that wild-type RhoG translocates sequentially to the plasma membrane, intracellular vesicles, and the Golgi apparatus, following the route of caveolar markers. nih.gov The constitutively active mutant of RhoG, RhoGQ61L, is found in endocytic vesicles that are positive for caveolin-1, a key component of caveolae. nih.govresearchgate.net This active form of RhoG can affect the internalization of caveolae and the subsequent transport of these vesicles. nih.gov The function of RhoG in caveolar trafficking appears to be distinct from that of the closely related Rac1. nih.gov
Phagocytosis Mechanisms (e.g., Engulfment of Apoptotic Cells, Bacterial Uptake)
RhoG plays a crucial and evolutionarily conserved role in phagocytosis, the process by which cells engulf large particles. tandfonline.com It is required for particle uptake mediated by both Fcγ receptors (FcγR) and Complement Receptor 3 (CR3) in macrophages. researchgate.netbiologists.com An RNA interference screen of 20 Rho GTPases identified RhoG as necessary for uptake through both of these major phagocytic receptors. biologists.com
A key function of RhoG in phagocytosis is the engulfment of apoptotic cells. wikipedia.orgpnas.orgnih.gov This process involves the RhoG-ELMO-Dock180 pathway, which ultimately leads to the activation of Rac1 and subsequent cytoskeletal rearrangement necessary for engulfment. nih.govrupress.org In C. elegans, the RhoG ortholog MIG-2 is involved in the phagocytosis of apoptotic cells. wikipedia.org In mammalian cells, RhoG is considered a positive regulator of apoptotic cell engulfment, in contrast to RhoA, which acts as an inhibitor. pnas.orgnih.gov
Several pathogenic bacteria also exploit RhoG-mediated endocytic pathways to facilitate their entry into host cells. rupress.orgrupress.org For instance, Shigella flexneri injects the effector protein IPGB1, which mimics the activity of GTP-bound RhoG to promote Rac-dependent membrane ruffling and bacterial entry. rupress.org
Exocytosis of Cytotoxic Granules
RhoG is a component of the exocytosis machinery in cytotoxic lymphocytes, such as natural killer (NK) cells and cytotoxic T lymphocytes (CTLs). uniprot.orgnih.govuniprot.org It plays a critical role in the exocytosis of cytotoxic granules, which contain proteins like perforin (B1180081) and granzymes that eliminate target cells. nih.govresearchgate.netashpublications.org
Deficiency in RhoG has been shown to severely impair the cytotoxic function of human CTLs and NK cells. nih.govashpublications.org Research has revealed that RhoG interacts with Munc13-4, a key exocytosis protein, at the surface of cytotoxic granules. nih.govresearchgate.netashpublications.org This interaction is essential for the docking of these granules to the plasma membrane, a prerequisite for their fusion and the release of their cytotoxic contents. nih.govashpublications.org The absence of functional RhoG leads to a failure in this docking step, thereby abrogating lymphocyte cytotoxicity and causing conditions like hemophagocytic lymphohistiocytosis (HLH). nih.govresearchgate.netashpublications.org
Table 2: RhoG's Role in Intracellular Trafficking and Dynamics
| Cellular Process | Specific Pathway/Mechanism | Key Interacting Proteins | Outcome of RhoG Activity | Reference(s) |
|---|---|---|---|---|
| Endocytosis | Macropinocytosis | SGEF | Formation of membrane ruffles for fluid uptake | wikipedia.orgtandfonline.comuniprot.org |
| Caveolar Endocytosis | Caveolin-1, Dynamin-2 | Modulation of caveolae internalization and vesicle trafficking | nih.govresearchgate.net | |
| Phagocytosis | Engulfment of Apoptotic Cells | ELMO, Dock180, Rac1 | Promotes uptake of apoptotic bodies | wikipedia.orgpnas.orgnih.gov |
| FcγR- and CR3-mediated Phagocytosis | Rac2, Cdc42, RhoA | Required for particle uptake by macrophages | tandfonline.comresearchgate.netbiologists.com | |
| Bacterial Uptake (Shigella) | IPGB1 (mimics RhoG) | Facilitates bacterial entry into host cells | rupress.org | |
| Exocytosis | Exocytosis of Cytotoxic Granules | Munc13-4 | Promotes docking of granules to the plasma membrane for release | uniprot.orgnih.govuniprot.orgashpublications.org |
Immune Cell Activation and Function Modulation
RhoG is a multifaceted regulator of immune cell functions, influencing processes from migration and survival to the execution of effector functions like phagocytosis. nih.govresearchgate.net It acts as a molecular switch that, when activated, orchestrates fundamental cellular activities in immune cells. nih.govresearchgate.net Alterations in RhoG signaling can lead to significant pathological and developmental consequences, including immune disorders. nih.gov
In T cells, RhoG's role is complex. While its absence can lead to increased T-cell receptor (TCR) signaling, it also results in inhibited cell proliferation, suggesting that RhoG may induce a state of T-cell anergy. researchgate.netfrontiersin.orgnih.gov This could be a mechanism to prevent hyper-activation of T cells and maintain immune homeostasis. frontiersin.orgnih.gov
Immunological Synapse Formation and Lymphocyte Cytotoxicity
The formation of an immunological synapse (IS) is a critical step in the targeted killing of cells by cytotoxic lymphocytes. ashpublications.org RhoG plays an essential role in the organization and function of the IS. uniprot.orgashpublications.orgreceptor.ai It is required for the proper organization of the actin cytoskeleton at the synapse, including the formation of actin clearance zones which are necessary for the efficient exocytosis of cytotoxic granules. ashpublications.org
RhoG deficiency impairs the morphology of the IS, leading to decreased filamentous actin (F-actin) density. ashpublications.org This is associated with reduced activity of Rac1, another key regulator of the actin cytoskeleton. ashpublications.org During the formation of a stable IS, RhoG concentrates at the contact site between the lymphocyte and the target cell. ashpublications.org As mentioned previously (Section 4.3.3), RhoG's interaction with Munc13-4 is crucial for docking cytotoxic granules at the IS, enabling the precise delivery of their lethal payload to the target cell. nih.govashpublications.org Therefore, RhoG is a pivotal regulator of lymphocyte cytotoxicity, linking IS formation and actin dynamics to the final step of granule exocytosis. nih.govashpublications.org
T Cell Activation, Proliferation, and Anergy Induction
The involvement of RhoG in T cell function is complex and appears to be context-dependent. While its role in T cell development is considered redundant with other members of the Rac subfamily, its activity becomes critical in the later stages of T cell activation following antigen-receptor interaction. nih.govfrontiersin.org
Mutant forms of RhoG have been identified in diseases such as thymoma and hemophagocytic lymphohistiocytosis (HLH), highlighting its importance in normal and pathological immune responses. nih.govfrontiersin.orgresearchgate.net
Neutrophil Respiratory Burst Regulation
RhoG has been identified as a crucial signaling component in the neutrophil respiratory burst, a key process in the innate immune response for killing pathogens. nih.govaai.org Specifically, RhoG is involved in the oxidant generation stimulated by G protein-coupled receptor (GPCR) agonists like C5a and fMLP. nih.govaai.org Studies on neutrophils from RhoG knockout mice have shown a significant impairment in the respiratory burst in response to these agonists. nih.govaai.org
Interestingly, the activation of Rac1 and Rac2, other GTPases involved in the respiratory burst, was only slightly diminished and only at very early time points in the absence of RhoG. nih.gov This suggests that RhoG's role is not solely to activate Rac proteins. nih.gov Furthermore, other signaling events downstream of the fMLP receptor, such as the phosphorylation of protein kinase B and p38MAPK, and calcium fluxes, remained normal in RhoG-deficient neutrophils. nih.gov This indicates that RhoG acts either on a specific subset of Rac that is relevant to oxidase activation or through a novel, yet to be fully understood, interaction with the neutrophil NADPH oxidase complex. nih.govaai.org The activation of RhoG itself in neutrophils downstream of the fMLP receptor is dependent on PI3Kγ and the guanine nucleotide exchange factor (GEF) P-Rex1. biologists.com
Regulation of Cell Proliferation and Survival
RhoG is implicated in the fundamental processes of cell proliferation and survival, influencing both the cell cycle and the ability of cells to evade programmed cell death. proteopedia.org
Cell Cycle Progression
Members of the Rho family of GTPases, including RhoG, are known to be involved in regulating cell cycle progression. unclineberger.orgnih.gov They influence the transition from the G1 to the S phase of the cell cycle, in part by regulating the expression of key proteins like cyclin D1 and the cyclin-dependent kinase inhibitors p21Waf1 and p27Kip1. embopress.org In the context of neural progenitor cells (NPCs), RhoG has been shown to promote proliferation through the PI3K pathway. molbiolcell.org Knockdown of RhoG in these cells resulted in a decrease in the number of cells entering the S phase, as indicated by reduced BrdU and Ki67 staining. molbiolcell.org
Protection from Anoikis
Anoikis is a form of programmed cell death that occurs when anchorage-dependent cells detach from the surrounding extracellular matrix. RhoG has been shown to play a protective role against anoikis. prospecbio.comnovusbio.comnkmaxbio.comassaygenie.com Overexpression of a constitutively active form of RhoG can protect cells from apoptosis, whereas its knockdown can promote it. molbiolcell.org This function is critical for cell survival, particularly in processes like cell migration and tissue development.
Other Specialized Cellular Functions
Beyond its roles in immunity and cell cycle, RhoG participates in other specialized cellular activities, such as the dynamic regulation of invasive structures in cancer cells.
Modulation of Invadopodia Dynamics
Invadopodia are actin-rich protrusions that cancer cells use to degrade the extracellular matrix, a crucial step in metastasis. nih.govbiologists.com RhoG plays a novel and somewhat counterintuitive role in the regulation of these structures. Research has shown that RhoG is involved in the disassembly of invadopodia in breast cancer cells. nih.govbiologists.combiologists.com This is in contrast to Rac1, which is essential for their assembly. nih.gov
Pathophysiological Implications of Rhog Protein Dysregulation
Genetic Basis of RhoG Protein-Associated Disorders
The genetic basis of disorders associated with the this compound encompasses both inherited syndromes and somatic mutations. These genetic alterations can lead to a spectrum of diseases by disrupting the normal function of the this compound.
Inherited Syndromes Linked to this compound Mutations
Recent research has identified inherited mutations in the RHOG gene as the cause of a new subtype of familial hemophagocytic lymphohistiocytosis (FHL). uio.no FHL is a life-threatening immunodeficiency characterized by excessive immune activation and inflammation. nih.gov Biallelic deleterious mutations in RHOG have been found in patients with clinical features of FHL, leading to impaired cytotoxic T lymphocyte (CTL) and natural killer (NK) cell function. nih.govashpublications.org This RhoG deficiency specifically hampers the exocytosis of cytotoxic granules, a critical step in the elimination of infected or malignant cells. nih.govashpublications.org The proposed designation for this new genetic subtype is FHL type 6. nih.gov
Another inherited disorder linked to RhoG is a form of lymphoproliferative syndrome. genecards.org X-linked lymphoproliferative syndrome (XLP) is a rare immunodeficiency, and while the primary genetic defects are often found in other genes, the broader category of lymphoproliferative syndromes can be associated with mutations affecting immune regulatory pathways where RhoG plays a role. genecards.orgresearcher.life
| Inherited Syndrome | Associated Gene | Key Pathophysiological Feature | References |
|---|---|---|---|
| Familial Hemophagocytic Lymphohistiocytosis (FHL) | RHOG | Impaired cytotoxic lymphocyte exocytosis | uio.nonih.govashpublications.org |
| Lymphoproliferative Syndrome | Genes in related immune pathways | Abnormal immune response and lymphocyte accumulation | genecards.orgresearcher.life |
Somatic Mutations and Aberrant Expression Patterns in Disease States
Beyond inherited syndromes, somatic mutations and altered expression of the RHOG gene are implicated in various diseases, particularly cancer. While direct activating mutations in RHOG itself are not as commonly reported as in other Rho family members like RhoA or Rac1, the dysregulation of its expression levels is a significant factor in tumorigenesis. mdpi.com For instance, the expression of RhoG has been found to be altered in several types of cancer. researchgate.net The proteins that regulate RhoG activity, such as guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs), are also frequently mutated or aberrantly expressed in cancer, indirectly affecting RhoG's function. nih.govnih.gov
Mechanistic Contributions to Disease Pathogenesis
The dysregulation of RhoG contributes to the development and progression of various diseases through several key mechanisms, including its roles in cancer, inflammation, and host-pathogen interactions.
Role in Oncogenesis and Cancer Progression
The involvement of Rho GTPases, including RhoG, in cancer is well-established. nih.gov Dysregulation of RhoG signaling is associated with multiple stages of cancer, from tumor initiation to metastasis. mdpi.com
A critical aspect of cancer progression is altered cell migration, which allows cancer cells to invade surrounding tissues and metastasize to distant organs. sloankettering.edu RhoG is a key regulator of cell migration. rupress.org It can promote the migration and invasion of cancer cells, such as in breast cancer, by activating downstream effectors like Rac1. rupress.org The EphA2 receptor, which is often overexpressed in aggressive cancers, can mediate cell migration through a RhoG-dependent mechanism. rupress.org This pathway involves the recruitment of the ELMO2/Dock4 complex, which in turn activates Rac1, leading to the formation of protrusions that drive cell movement. rupress.org The Rho family of GTPases, in general, is crucial for the epithelial-mesenchymal transition (EMT), a process that enables carcinoma cells to become motile and invasive. tandfonline.com
| Cancer-Related Process | Role of RhoG | Mechanism | References |
|---|---|---|---|
| Cell Migration and Invasion | Promotes | Activates downstream effectors like Rac1, leading to cytoskeletal reorganization and formation of migratory protrusions. | rupress.orgrupress.org |
| Metastasis | Contributes to | Facilitates cancer cell extravasation through the endothelium. | nih.gov |
Contribution to Inflammatory and Immune Disorders
The role of RhoG in FHL highlights its critical function in the immune system. nih.gov By regulating the cytotoxic activity of T cells and NK cells, RhoG is essential for a proper immune response. uio.nonih.gov Its deficiency leads to the uncontrolled activation of immune cells and a massive, life-threatening inflammatory response. uio.no This underscores the importance of RhoG in maintaining immune homeostasis. Dysregulation of RhoG signaling can lead to abnormal inflammatory responses, which are a hallmark of many autoimmune diseases. nih.govautoimmuneinstitute.org The intricate control of immune cell functions like migration, phagocytosis, and the formation of the immunological synapse are all influenced by RhoG. nih.gov
Involvement in Host-Pathogen Interaction Mechanisms
Pathogenic bacteria have evolved sophisticated strategies to manipulate host cellular processes for their own benefit, and Rho GTPases are common targets of bacterial virulence factors. capes.gov.brcsus.edu Several pathogenic bacteria produce toxins that either activate or inactivate Rho GTPases to facilitate invasion and survival within the host. oup.com
For example, the bacterium Yersinia pseudotuberculosis utilizes its virulence determinants to manipulate RhoG activity. nih.gov The bacterial protein invasin (B1167395) triggers the activation of RhoG, which facilitates the internalization of the bacteria into host cells. nih.govbiologists.com Subsequently, another bacterial protein, YopE, inactivates RhoG. biologists.com This temporal modulation of RhoG activity is a key strategy for the bacteria to successfully infect the host. Similarly, Salmonella enterica orchestrates the modulation of Rho family GTPases, including RhoG, to induce actin cytoskeleton remodeling and promote its own entry into non-phagocytic cells. nih.gov This highlights the central role of RhoG in the intricate interplay between hosts and pathogens. frontiersin.orgnumberanalytics.com
Speculated Link to Neurodegenerative Processes
While the roles of other Rho family members, such as RhoA, Rac1, and Cdc42, in the pathophysiology of neurodegenerative diseases are more extensively documented, emerging evidence suggests a potential, albeit less characterized, involvement of this compound dysregulation in these complex disorders. mdpi.comnih.govfrontiersin.org The speculation is rooted in both direct observational studies identifying altered RhoG expression in disease states and its fundamental roles in neuronal processes that are known to be compromised during neurodegeneration. nih.govnih.govnih.gov
Dysregulation of Rho GTPase signaling is increasingly recognized as a contributing factor to the pathogenesis of conditions like Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). nih.govnih.gov These proteins are crucial regulators of actin cytoskeleton dynamics, which are vital for neurite outgrowth, dendritic spine morphology, and synaptic plasticity—all of which are affected in neurodegenerative states. frontiersin.orgmdpi.comdoi.org Given that RhoG is a member of the Rac subfamily of Rho GTPases and participates in signaling cascades that influence neurite outgrowth and cytoskeletal remodeling, its potential contribution to neurodegenerative pathology is an area of growing scientific inquiry. frontiersin.orgnih.govwikipedia.org
Direct evidence linking RhoG to neurodegeneration comes from transcriptomic and proteomic analyses of patient tissues. A study integrating gene and protein expression data in brains of individuals with Alzheimer's disease identified the upregulation of RHOG. nih.gov This finding suggests that altered RhoG signaling could be part of the complex molecular perturbations occurring in the AD brain. nih.gov
In the context of Parkinson's disease, a weighted gene co-expression network analysis of microarray data identified RHOG as a potential genomic biomarker. nih.gov The study noted that RhoG expression was higher in PD samples and that it directly interacts with genes known to be associated with the disease. nih.gov This suggests that RhoG may play a role in the signaling pathways that are disrupted in PD. nih.gov
Functionally, RhoG is known to be a key regulator of neurite outgrowth in neuronal cells, acting upstream of Rac1 and Cdc42. nih.gov It is involved in the nerve growth factor (NGF)-induced neurite outgrowth pathway, downstream of Ras. nih.gov Since neurite degeneration and impaired regeneration are hallmarks of many neurodegenerative diseases, the dysregulation of a key protein in this process, such as RhoG, could plausibly contribute to the pathology. The RhoG/ELMO1/Dock180 signaling module, for instance, has been shown to be a requirement for spine morphogenesis in hippocampal neurons, a process critical for learning and memory. doi.org
While these findings are suggestive, the precise mechanisms by which RhoG dysregulation might contribute to neurodegeneration remain largely speculative and are the subject of ongoing research. The current data points towards a potential role in the broader network of Rho GTPase signaling disruptions that are increasingly implicated in the progressive loss of neuronal structure and function. mdpi.comnih.gov
Detailed Research Findings on RhoG in Neurodegenerative Processes
| Neurodegenerative Disease | Study Type | Key Finding Related to RhoG | Reference |
|---|---|---|---|
| Alzheimer's Disease | Integrated gene and protein expression analysis | Upregulation of Ras homolog family member G (RHOG) was observed in AD brains compared to non-demented controls. | nih.gov |
| Parkinson's Disease | Weighted gene co-expression network analysis | Identified RHOG as a potential diagnostic biomarker, showing higher expression in PD samples and interaction with known PD-associated genes. | nih.gov |
| General Neuronal Function | In vitro study (PC12 cells) | Demonstrated that RhoG is a key regulator in NGF-induced neurite outgrowth, acting downstream of Ras and upstream of Rac1 and Cdc42. | nih.gov |
| General Neuronal Function | Signaling pathway analysis | The RhoG/ELMO1/Dock180 signaling module is required for the morphogenesis of dendritic spines in hippocampal neurons. | doi.org |
Advanced Methodological Approaches in Rhog Protein Research
In Vitro and In Vivo Model Systems for Functional Studies
Investigating the functional roles of RhoG protein relies heavily on the use of appropriate model systems. In vitro studies often utilize cultured cell lines, providing a controlled environment to manipulate RhoG expression and activity and observe the resulting cellular phenotypes. Different cell lines can be chosen based on their relevance to specific biological processes or diseases being studied in relation to RhoG. For instance, studies on cell migration and cytoskeletal rearrangements frequently employ fibroblast cell lines like REF-52 and Swiss 3T3, or epithelial cells such as MDCK cells. nih.govnih.govtandfonline.comresearchgate.netbiorxiv.orgmolbiolcell.org Hematopoietic cell lines are also used to study RhoG's role in immune cell function. ashpublications.orgmolbiolcell.org
In vivo model systems, particularly genetically modified mice, are crucial for understanding the physiological functions of RhoG in a whole organism context. While initial studies using dominant-negative or constitutively active RhoG mutants in cell lines provided valuable insights, their potential for non-specific effects highlighted the need for in vivo validation. ashpublications.orgnih.gov RhoG knockout mice have been generated to assess the impact of complete RhoG depletion on development and specific cellular processes. Studies using RhoG knockout mice have revealed that while they may not exhibit significant developmental abnormalities in some lineages, RhoG can still play important roles in specific cellular functions, such as T-cell proliferation or Rac-independent cell migration. ashpublications.orgnih.govnih.gov
Simpler model organisms, such as Dictyostelium and fission yeast, have also provided evolutionary insights into the fundamental roles of Rho GTPases, including functional analogues to mammalian Rho, Rac, and Cdc42. mdpi.com While the actin cytoskeleton physiology can differ, these systems offer powerful genetic tools for screening and mechanistic studies. mdpi.com
Molecular and Cellular Assays for RhoG Activity and Localization
Determining the activation state and subcellular location of RhoG is fundamental to understanding its function. Various molecular and cellular assays have been developed for this purpose.
GTPase Activity Assays (e.g., Affinity Pulldown)
Rho GTPases like RhoG act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. nih.govnih.govcytoskeleton.com Measuring the proportion of RhoG in its active, GTP-bound form is a key indicator of its signaling status. Affinity pulldown assays are a widely used method for this. nih.govnih.govcytoskeleton.com These assays exploit the fact that active, GTP-bound RhoG binds specifically to certain downstream effector proteins or their Rho-binding domains. nih.govcytoskeleton.comnih.gov
In a typical affinity pulldown assay for RhoG, cell lysates are incubated with a fusion protein containing a RhoG-binding domain (such as the ELMO domain), often coupled to an affinity matrix like glutathione-Sepharose beads. molbiolcell.orgnih.govresearchgate.net The active, GTP-bound RhoG from the lysate binds to the immobilized effector domain and is subsequently isolated by precipitating the beads. cytoskeleton.comnih.gov The amount of precipitated RhoG is then detected and quantified, typically by Western blotting using a RhoG-specific antibody. nih.govcytoskeleton.comcellbiolabs.com This allows for the measurement of endogenous levels of GTP-loaded RhoG and the assessment of its activation in response to various stimuli. nih.govresearchgate.net Variations of this assay, such as using nucleotide-free RhoG mutants, can also be employed to detect the activity of RhoG-specific guanine (B1146940) nucleotide exchange factors (GEFs). nih.gov
Data from a RhoG pulldown assay showing RhoG activation over time in different pancreatic cell lines can be presented as follows:
| Cell Line | Stimulus | Time (minutes) | Relative RhoG-GTP Level (Arbitrary Units) |
| hTERT-HPNE | rhEGF | 0 | Baseline |
| hTERT-HPNE | rhEGF | 2 | Increased |
| hTERT-HPNE | rhEGF | 10 | Peak/Sustained |
| BxPC3 | rhEGF | 0 | Baseline |
| BxPC3 | rhEGF | 2 | Increased |
| BxPC3 | rhEGF | 10 | Peak/Sustained |
| PANC-1 | rhEGF | 0 | Baseline |
| PANC-1 | rhEGF | 2 | Increased |
| PANC-1 | rhEGF | 10 | Peak/Sustained |
Note: The specific values for relative RhoG-GTP levels would depend on the experimental data and normalization method used in a particular study. The table above illustrates the typical presentation of such kinetic data. researchgate.net
Fluorescence-Based Imaging Techniques (e.g., GFP Chimeras, FRET, Confocal Microscopy, 4D-Videomicroscopy)
Fluorescence microscopy techniques are indispensable for visualizing the localization and dynamic behavior of RhoG in living and fixed cells.
GFP Chimeras: Fusion proteins where RhoG is tagged with Green Fluorescent Protein (GFP) or its variants (like EGFP, YFP, mCherry) are widely used to visualize the subcellular distribution of RhoG. nih.govresearchgate.netmolbiolcell.orgmolbiolcell.orgnih.govgenecards.orgnih.gov These chimeras allow researchers to observe where RhoG is located within the cell, such as the cytoplasm, plasma membrane, Golgi apparatus, or vesicular structures. nih.govnih.govtandfonline.comresearchgate.netmolbiolcell.orgmolbiolcell.orgnih.govgenecards.orgnih.gov Studies using GFP-RhoG chimeras have shown its localization to tubular cytoplasmic patterns, perinuclear regions, and the plasma membrane. nih.govresearchgate.netmolbiolcell.orgmolbiolcell.orgnih.govgenecards.org The localization of GFP-tagged Rho GTPases can be influenced by expression levels and binding to regulators like RhoGDIα. nih.gov
FRET (Förster Resonance Energy Transfer): FRET-based biosensors are powerful tools for visualizing RhoG activity in real-time with high spatiotemporal resolution in living cells. nih.govnih.govspringernature.comtandfonline.com These biosensors are typically genetically encoded and consist of fluorescent proteins (a donor and an acceptor) linked to elements that respond to RhoG activation. nih.govnih.govtandfonline.com Upon RhoG activation and binding to an interacting domain within the biosensor, a conformational change occurs, bringing the donor and acceptor fluorophores into close proximity, resulting in FRET. nih.govtandfonline.com The FRET signal, detected as changes in fluorescence intensity, lifetime, or anisotropy, provides a readout of RhoG activity. nih.govspringernature.com FRET biosensors for Rho GTPases, including those for Rac/Cdc42, have been developed and characterized, although specific FRET biosensors solely for RhoG are still an area of development. nih.govtandfonline.comasm.org Acceptor-photobleaching FRET experiments can be used to study interactions between RhoG and other proteins, like RhoGDI3. nih.govtandfonline.comtandfonline.com
Confocal Microscopy: Confocal microscopy provides high-resolution optical sections of cells, allowing for precise visualization of RhoG localization and its co-localization with other cellular structures or proteins. nih.govnih.govtandfonline.comresearchgate.netbiorxiv.orgplos.org This technique is used to analyze the distribution of GFP-RhoG chimeras and to perform FRET imaging. nih.govnih.govtandfonline.comresearchgate.netbiorxiv.orgplos.org Confocal microscopy has been used to show the co-localization of RhoG with membrane ruffles and a tubulovesicular pattern. nih.govtandfonline.com It has also been used to assess the subcellular distribution of RhoG in different cell lines and tissues. plos.org
4D-Videomicroscopy: This technique involves capturing time-lapse sequences of 3D confocal images, allowing for the visualization of the dynamic movement and localization of fluorescently tagged proteins like RhoG within living cells over time. nih.govtandfonline.comresearchgate.netnih.govacs.org 4D-videomicroscopy has been used to study the dynamics of RhoG and its complexes with proteins like RhoGDI3 on vesicular structures. nih.govtandfonline.comresearchgate.netnih.govacs.org These studies can reveal how the localization and mobility of RhoG change during cellular processes. nih.govtandfonline.comresearchgate.netnih.govacs.org
Proteomic and Interactomic Analyses for RhoG Binding Partners
Identifying the proteins that interact with RhoG is crucial for understanding its signaling pathways and cellular functions. Proteomic and interactomic approaches are employed to discover RhoG binding partners. Techniques such as yeast two-hybrid screens have been used to identify proteins that interact with constitutively active forms of RhoG. researchgate.net These methods can reveal potential effectors and regulators of RhoG signaling. For example, yeast two-hybrid has been used to investigate interactions between RhoG and effectors of the Rho family like PAK-1, POR1, and WASP. researchgate.net More comprehensive proteomic approaches, such as affinity purification coupled with mass spectrometry, can be used to identify proteins that associate with RhoG in cell lysates under different conditions. These analyses contribute to mapping the RhoG interactome and uncovering novel signaling networks in which RhoG participates.
Genetic Manipulation Techniques (e.g., shRNA-mediated Knockdown, Dominant-Negative/Constitutively Active Mutants)
Manipulating the expression or activity of RhoG is essential for determining its necessity and sufficiency in various cellular processes.
shRNA-mediated Knockdown: Short hairpin RNA (shRNA) can be used to reduce the expression levels of endogenous this compound through RNA interference. nih.govnih.govabbexa.comvectorbiolabs.comoup.com This technique allows researchers to assess the phenotypic consequences of RhoG depletion. shRNA plasmids or lentiviruses encoding RhoG-specific shRNAs are commonly used to achieve knockdown in cultured cells. nih.govabbexa.comvectorbiolabs.comoup.com Studies using shRNA-mediated knockdown of RhoG have provided insights into its roles in processes like cell spreading, migration, and phagocytosis. nih.govnih.govnih.gov For instance, while dominant-negative mutants might suggest a role in cell spreading, shRNA knockdown of endogenous RhoG indicated it was dispensable for this process but contributed to Rac-independent migration. nih.govnih.gov
Dominant-Negative/Constitutively Active Mutants: Expression of mutant forms of RhoG that are locked in either an inactive (dominant-negative) or constitutively active state has been a widely used approach to perturb RhoG signaling. nih.govresearchgate.netmolbiolcell.orgashpublications.orgasm.orgfree.frresearchgate.net Dominant-negative mutants, often carrying a substitution like T17N (equivalent to T17N in other Rho GTPases), are designed to bind to and sequester GEFs, thereby inhibiting the activation of endogenous RhoG and potentially other Rho GTPases. nih.govresearchgate.netasm.orgfree.fr Constitutively active mutants, commonly with a G12V or Q61L substitution, are unable to hydrolyze GTP efficiently and remain in the active state, continuously signaling to downstream effectors. nih.govresearchgate.netmolbiolcell.orgasm.orgfree.frresearchgate.net These mutants can provide insights into the potential effects of sustained RhoG activation. nih.govresearchgate.netmolbiolcell.orgresearchgate.net However, it is important to note that dominant-negative mutants can have non-specific effects by interacting with GEFs that also regulate other Rho GTPases, and constitutively active mutants can sequester effectors shared with other family members. ashpublications.orgnih.govfree.frresearchgate.net Despite these caveats, studies using these mutants have contributed significantly to understanding RhoG's involvement in processes like cytoskeletal reorganization, membrane ruffling, lamellipodia, filopodia, and microvilli formation. nih.govresearchgate.netmolbiolcell.orgmolbiolcell.orgnih.govgenecards.org
Computational and Structural Biology Approaches in this compound Research
Computational and structural biology methods play a vital role in complementing experimental studies of RhoG. These approaches can provide insights into the three-dimensional structure of RhoG, its interaction interfaces with regulators and effectors, and the dynamics of its nucleotide binding and conformational changes.
Structural techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) can determine the atomic structure of RhoG in its different nucleotide-bound states (GDP- and GTP-bound) and in complex with interacting proteins. This structural information is crucial for understanding the molecular basis of RhoG function and regulation.
Computational approaches, such as molecular dynamics simulations, can be used to study the conformational flexibility of RhoG and how it changes upon nucleotide binding or interaction with other proteins. Docking studies can predict how RhoG interacts with its GEFs, GAPs, and effectors. Bioinformatic analyses, including sequence alignments and phylogenetic studies, can provide insights into the evolutionary conservation of RhoG and predict potentially important residues or domains. For example, conservation analysis of RhoG has been performed to identify conserved residues. researchgate.net These computational and structural methods contribute to a deeper understanding of RhoG's molecular mechanisms and can guide the design of targeted experimental studies.
Homology Modeling and Molecular Dynamics Simulations
In the context of this compound research, homology modeling has been employed to construct a 3D model of the protein. nih.govresearchgate.netresearchgate.net For instance, one study utilized homology modeling to generate the 3D structure of RhoG, which was then validated using standard computational protocols. nih.govresearchgate.netresearchgate.net The validation process ensures the quality and accuracy of the predicted model, often involving checks on stereochemical properties and residue-specific local environments. researchgate.net
Following homology modeling, molecular dynamics (MD) simulations are often performed. MD simulations are computational techniques that simulate the physical movements of atoms and molecules over time. By applying principles of physics, MD simulations can provide insights into the dynamic behavior, stability, and conformational changes of a protein structure in a simulated environment, such as in the presence of solvent molecules. scientificarchives.com
MD simulations are crucial for stabilizing the predicted 3D structure obtained from homology modeling. nih.govresearchgate.netresearchgate.net For example, MD simulations were performed to stabilize the evaluated 3D structure of this compound, which is a member of the Rho family and Rac subfamily protein. nih.govresearchgate.net These simulations help to refine the model and provide a more realistic representation of the protein's structure in a given environment. scientificarchives.com The analysis of MD simulations can include evaluating parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the protein structure over the simulation time. scientificarchives.comresearchgate.net
Detailed research findings from computational studies involving homology modeling and MD simulations of this compound have provided valuable structural insights. One study reported that the stabilized 3D structure of this compound contains 6 beta strands and 7 alpha helices. researchgate.net The average RMSD per residue in their MD simulation was reported as 1.7 Å. researchgate.net Another study that modeled the 3D structure of RhoG confirmed its accuracy through validation tools like PROCHECK, ProSA, and Verify3D, indicating that a high percentage of residues were in favored regions of the Ramachandran plot and had acceptable 3D-1D scores. nih.gov
Here is a representation of typical data that might be obtained from the validation of a homology model:
| Validation Metric | Result for Modeled RhoG Structure | Acceptable Range/Criteria | Source |
| Ramachandran Plot Favored Regions | 90.4% | Typically > 90% | nih.gov |
| ProSA Z-score | -6.46 | Within a specific range for native proteins | nih.gov |
| Verify3D Score (residues with averaged 3D-1D score ≥ 0.2) | 87.96% | Typically > 80% | nih.gov |
Note: This table is illustrative and based on reported findings, demonstrating the type of data generated during homology model validation.
Protein-Protein Docking for Interaction Analysis
Protein-protein docking is a computational method used to predict the likely binding orientation and strength of interaction between two protein molecules. This technique is essential for understanding how proteins interact with their binding partners, which is fundamental to deciphering cellular pathways and functions. mdpi.comnih.govtaylorfrancis.com
In the context of this compound, protein-protein docking has been utilized to investigate its interactions with other proteins, particularly its natural substrates and regulatory partners. One notable example is the docking analysis of RhoG with Ephexin-4, a guanine nucleotide exchange factor (GEF) that can interact with Rho family proteins. nih.govresearchgate.netresearchgate.netresearchgate.net GEFs play a crucial role in activating Rho GTPases like RhoG by facilitating the exchange of GDP for GTP. wikipedia.orgnih.gov
Computational docking studies between RhoG and Ephexin-4 have aimed to understand the specific binding interactions and the structure of the active site involved in this interaction. nih.govresearchgate.netresearchgate.net For instance, a study using the PatchDock server for protein-protein docking generated multiple docked complexes of RhoG and Ephexin-4. researchgate.net Analysis of the docked complexes revealed specific residues involved in the interaction. researchgate.net
Detailed research findings from protein-protein docking analyses provide insights into the molecular basis of RhoG interactions. In the docking study of RhoG with Ephexin-4, specific residues were identified as interacting. The residues Lys 30 and Glu 31 of this compound were found to interact with Glu 368 and Gln 464 residues of Ephexin-4, potentially through hydrogen bonds. researchgate.net These findings highlight the specific amino acids that are crucial for the binding interface between RhoG and its interacting partner.
Protein-protein docking is also used in conjunction with virtual screening to identify potential inhibitors of protein interactions involving RhoG. nih.govresearchgate.netresearchgate.net By docking libraries of small molecules against the active site or interaction interface of RhoG, researchers can prioritize potential lead molecules that may disrupt RhoG's interactions with its partners. nih.govresearchgate.netresearchgate.net The binding free energy of docked complexes can be calculated using methods like prime MM-GBSA to further assess the strength of the predicted interactions. nih.govresearchgate.netresearchgate.net
Here is a simplified representation of protein-protein interaction data from a docking study:
| Protein 1 | Protein 2 | Interacting Residues (Protein 1) | Interacting Residues (Protein 2) | Predicted Interaction Type | Source |
| RhoG | Ephexin-4 | Lys 30, Glu 31 | Glu 368, Gln 464 | Hydrogen Bonds (Predicted) | researchgate.net |
Note: This table summarizes specific interactions identified through protein-protein docking.
The combination of homology modeling, molecular dynamics simulations, and protein-protein docking provides a powerful in silico approach to study the structural characteristics, dynamic behavior, and interaction networks of this compound, contributing significantly to the understanding of its cellular functions and potential as a therapeutic target. scientificarchives.comnih.govresearchgate.netresearchgate.netnih.gov
Q & A
Q. Functional assays :
- GTP binding : Incubate RhoG with γ-32P-GTP; quantify bound GTP via scintillation counting.
- Downstream signaling : GST-pulldown with effectors like ELMO1 .
Contradictions & Open Questions
- Metabolic stress roles : In pancreatic β-cells, RhoG knockdown did not alter glucose-stimulated insulin secretion (GSIS), but nuclear translocation increased under glucotoxicity . Contrasts with immune roles, highlighting context-dependent functions.
- Therapeutic targeting : While RhoG-Munc13-4 interaction is druggable, tissue specificity (e.g., neuronal vs. hematopoietic Munc13 isoforms) complicates inhibitor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
